4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a difluoromethyl group, an isopropyl group, a methyl group, and a 4-methylphenyl group attached to a pyrazolo[3,4-b]pyridine core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines involves the use of difluoromethylation reagents, such as ClCF2H, under specific reaction conditions . The reaction typically requires a base, such as NaHCO3, and a solvent, such as 1,4-dioxane, and is often carried out under irradiation with blue LEDs .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined by recent advances in metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods have made it possible to achieve precise site-selective installation of CF2H onto large biomolecules, facilitating the production of pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target enzymes, enhancing the compound’s binding affinity and specificity . The isopropyl and 4-methylphenyl groups contribute to the compound’s overall hydrophobicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyridines and pyrazolopyridines, such as:
Uniqueness
The uniqueness of 4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for pharmaceutical and industrial applications .
Properties
Molecular Formula |
C18H19F2N3 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C18H19F2N3/c1-10(2)23-18-16(12(4)22-23)14(17(19)20)9-15(21-18)13-7-5-11(3)6-8-13/h5-10,17H,1-4H3 |
InChI Key |
UORDIVODQHLBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(C)C)C)C(=C2)C(F)F |
Origin of Product |
United States |
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